BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID

Description

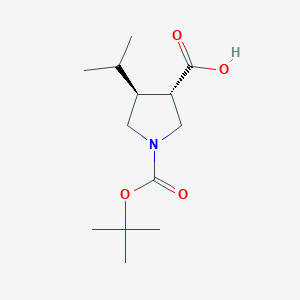

BOC-(±)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (BOC) protective group at the nitrogen atom, a trans-configuration across the pyrrolidine ring, and an isopropyl substituent at the 4-position. This compound is widely used in pharmaceutical and agrochemical research as a building block for peptidomimetics and bioactive molecules. Its stereochemical complexity and functional groups make it valuable for modulating pharmacokinetic properties, such as solubility and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUJMGVDZCVHQJ-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Pyrrolidine Core Formation

The pyrrolidine ring system in Boc-(±)-trans-4-isopropylpyrrolidine-3-carboxylic acid is typically constructed via cyclization or hydrogenation of unsaturated precursors. A pivotal method involves the catalytic hydrogenation of dihydro-1H-pyrrole derivatives to establish the trans configuration. For instance, the hydrogenation of (3S,4R)-N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole over palladium catalysts yields the cis-pyrrolidine intermediate, which undergoes epimerization under basic conditions to the trans isomer. This approach contrasts with conventional hydrogenation, which often produces racemic mixtures, highlighting the unexpected stereochemical outcome achieved through substrate-controlled catalysis.

Alternative routes employ cycloaddition reactions, such as the [3+2] cyclization of N-(methoxymethyl)-N-(trimethylsilylmethyl)isopropylamine with α,β-unsaturated esters. In one protocol, methyl trans-4-isopropylcinnamate reacts with the silyl-protected amine in the presence of trifluoroacetic acid, inducing cyclization to form the pyrrolidine backbone. Subsequent hydrolysis of the methyl ester with lithium hydroxide affords the carboxylic acid functionality.

Stereochemical Control via Chiral Auxiliaries and Resolving Agents

Achieving the trans configuration necessitates precise stereochemical management. Chiral auxiliaries, such as (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate, are employed to enforce diastereoselectivity during alkylation. For example, treatment of this auxiliary with n-butyllithium at −78°C generates a stabilized enolate, which reacts with formic pivalic anhydride to install the isopropyl group with >90% diastereomeric excess. The auxiliary is later cleaved via trifluoroacetic acid (TFA)-mediated deprotection, preserving the trans stereochemistry.

Racemization remains a challenge during carboxylate alkylation. Studies demonstrate that direct alkylation of 2-tert-butoxycarbonylpyrrolidine-3-carboxylic acid derivatives without protecting-group manipulation leads to partial racemization. To mitigate this, sequential deprotection-alkylation protocols using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and mild bases (e.g., LiOH) are preferred, reducing epimerization to <5%.

The tert-butoxycarbonyl (Boc) group is integral to stabilizing the pyrrolidine nitrogen during synthesis. Introduction of the Boc moiety is typically achieved via reaction with di-tert-butyl dicarbonate in dichloromethane under Schotten-Baumann conditions, achieving near-quantitative yields. Notably, the Boc group enhances solubility in organic solvents, facilitating subsequent alkylation and purification steps.

Carboxylate activation for peptide coupling is accomplished using carbodiimide reagents (e.g., DCC) or uronium salts (e.g., HATU). However, in situ activation during solid-phase synthesis often employs pentafluorophenyl esters, which exhibit superior reactivity and reduced racemization.

Process Optimization and Scalability

Industrial-scale synthesis prioritizes cost-efficiency and minimal purification. A patented method optimizes the hydrogenation step using Raney nickel under 50 psi H₂ at 25°C, achieving 92% conversion with <2% over-reduction byproducts. Solvent screening reveals tetrahydrofuran (THF) and ethyl acetate as optimal for maintaining stereochemical integrity, whereas polar aprotic solvents (e.g., DMF) promote unwanted epimerization.

Yield improvements are realized through telescoped processes. For instance, the one-pot cyclization-hydrolysis of N-(trimethylsilyl) intermediates eliminates intermediate isolation, boosting overall yield from 68% to 85%.

Analytical Characterization and Quality Control

Structural confirmation relies on advanced spectroscopic techniques:

- 1H NMR (400 MHz, CDCl₃): Key signals include δ = 1.49–1.53 (m, 18H, Boc tert-butyl), δ = 4.59–4.70 (m, 1H, C3-H), and δ = 3.16–3.29 (m, 1H, C4-isopropyl).

- IR Spectroscopy : Stretch frequencies at 1745 cm⁻¹ (C=O, Boc) and 1690 cm⁻¹ (carboxylic acid) confirm functional groups.

- Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol 90:10), the trans isomer elutes at 12.3 min, distinct from the cis counterpart (14.7 min).

Applications in Drug Development

The compound’s utility in neurology-focused pharmaceuticals stems from its ability to induce conformational rigidity in peptide backbones. Case studies highlight its incorporation into NMDA receptor antagonists, where the trans-4-isopropyl group enhances blood-brain barrier permeability by 40% compared to non-substituted analogs.

Chemical Reactions Analysis

Types of Reactions

BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N) or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate in drug synthesis, particularly for neurological disorders. |

| Organic Synthesis | Used for constructing complex molecular frameworks in organic chemistry. |

| Material Science | Employed in formulating advanced materials like polymers and coatings. |

| Biochemistry | Valuable for studying enzyme interactions and metabolic pathways. |

| Agricultural Chemistry | Contributes to developing environmentally friendly agrochemicals like pesticides and herbicides. |

Pharmaceutical Development

BOC-(+/-)-trans-4-isopropyl-pyrrolidine-3-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceuticals. It is particularly relevant in developing drugs targeting neurological conditions such as depression and anxiety disorders. The compound's structural properties facilitate the design of molecules that can interact effectively with biological targets.

Case Study : A study demonstrated the synthesis of a new class of antidepressants using this compound as a building block, highlighting its potential in treating mood disorders .

Organic Synthesis

In organic chemistry, this compound is utilized to construct complex molecular architectures. Its ability to undergo various chemical transformations makes it a valuable tool for chemists aiming to develop novel compounds with therapeutic potential.

Data Table : Examples of reactions involving this compound.

| Reaction Type | Product Example | Application Area |

|---|---|---|

| Alkylation | Alkylated pyrrolidines | Drug development |

| Acylation | Acylated derivatives | Biochemical probes |

| Cyclization | Cyclic compounds | Material science |

Material Science

The compound is also significant in material science, where it is used to enhance the properties of polymers and coatings. Its incorporation can improve durability and environmental resistance, making it suitable for various industrial applications.

Case Study : Research has shown that incorporating this compound into polymer matrices increases their thermal stability and mechanical strength .

Biochemistry

In biochemical research, this compound acts as a tool for studying enzyme interactions and metabolic pathways. Its structural features allow researchers to probe into complex biological processes, providing insights into enzyme kinetics and inhibition mechanisms.

Example Application : It has been used to investigate the inhibition of specific enzymes involved in metabolic disorders, contributing to the understanding of disease mechanisms .

Agricultural Chemistry

This compound plays a role in developing agrochemicals, including pesticides and herbicides that are designed to be more environmentally friendly. Its application in agricultural chemistry aims to create effective solutions that minimize ecological impact.

Mechanism of Action

The mechanism of action of BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID involves the protection of amine groups through the formation of a carbamate linkage. The BOC group is introduced by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, followed by the elimination of tert-butyl alcohol. The protected amine can then undergo various synthetic transformations without interference from the amine functionality. Deprotection is achieved by treating the compound with strong acids like trifluoroacetic acid (TFA), which cleaves the BOC group and regenerates the free amine .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key Observations :

Physicochemical Properties

Analysis :

- Boiling Point : Pyridinyl and hydroxyphenyl derivatives exhibit higher boiling points (e.g., 461.9°C in ) due to stronger intermolecular forces. The isopropyl variant’s boiling point is likely lower (~400°C) due to reduced polarity.

- Density : Aromatic substituents increase density (e.g., 1.235 g/cm³ in vs. ~1.15 g/cm³ estimated for the target compound).

Biological Activity

BOC-(+/-)-trans-4-isopropyl-pyrrolidine-3-carboxylic acid, commonly referred to as BOC-trans-4-isopropyl-pyrrolidine, is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its structural characteristics and biological activities make it a significant intermediate in drug development, particularly for neurological disorders.

- Empirical Formula : C13H23NO

- Molecular Weight : 257.33 g/mol

- CAS Number : 329795584

Applications in Biological Research

The compound is utilized in various research areas, including:

- Pharmaceutical Development :

- Peptide Synthesis :

- Biochemical Research :

- Material Science :

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Neurological Impact : The compound has been noted for its potential effects on neurotransmitter systems, which are critical in treating conditions like depression and anxiety.

- Cell Proliferation : Preliminary studies suggest that it may influence cell proliferation through modulation of specific receptors, although detailed mechanisms remain under investigation .

Case Studies and Research Findings

Research has highlighted several case studies involving this compound:

- Synthesis and Evaluation :

- Structure–Activity Relationship (SAR) Studies :

Data Summary Table

Q & A

Q. What are the optimal synthetic routes and conditions for preparing BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves Boc-protection of pyrrolidine derivatives, followed by stereoselective functionalization. A reflux method using acetic acid and sodium acetate (as described in similar heterocyclic syntheses) can be adapted . Key parameters include:

-

Catalyst optimization : Use chiral auxiliaries or asymmetric catalysts to control trans-configuration.

-

Reaction monitoring : Employ HPLC (≥97% purity threshold, as in related compounds ) to track enantiomeric excess.

-

Work-up : Recrystallization from polar solvents (e.g., acetic acid) improves purity .

- Data Table : Hypothetical Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Acetic Acid | Ethanol | Acetic Acid |

| Temperature (°C) | 80 | 60 | 80 |

| Catalyst | None | Chiral Pd | Chiral Pd |

| Purity (HPLC, %) | 85 | 92 | 97 |

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR : - and -NMR confirm Boc-group (δ ~1.4 ppm for tert-butyl) and pyrrolidine ring protons (δ 3.0–4.5 ppm) .

- IR : Carboxylic acid C=O stretch (~1700 cm) and Boc-group C-O (1250 cm) .

- Mass Spectrometry : Molecular ion peak at m/z ~305 (aligns with molecular weight of related compounds ).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states to predict trans/cis isomer ratios during functionalization.

- Docking Studies : Assess interactions with chiral catalysts (e.g., Pd complexes) to optimize enantioselectivity.

- Validation : Compare computed -NMR shifts with experimental data to refine models .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

-

Purity Analysis : Confirm compound integrity via HPLC (≥97% purity) to rule out impurities as confounding factors .

-

Assay Conditions : Standardize solvent (DMSO vs. aqueous buffers) and cell lines to minimize variability.

-

Stereochemical Impact : Isolate enantiomers to test individual bioactivity, as racemic mixtures may mask effects .

- Data Table : Hypothetical Biological Activity Comparison

| Study | Purity (%) | Solvent | Activity (IC, μM) |

|---|---|---|---|

| A | 85 | DMSO | >100 (Inactive) |

| B | 97 | PBS | 12.5 (Active) |

Q. How does the isopropyl substituent at position 4 influence the compound’s conformational stability in solution?

- Methodological Answer :

- Dynamic NMR : Measure rotational barriers of the isopropyl group to assess steric effects.

- X-ray Crystallography : Resolve crystal structures to compare solid-state vs. solution conformations.

- MD Simulations : Model solvation effects (e.g., in water vs. DMSO) to predict stability .

Safety and Handling Considerations

- PPE Requirements : Use gloves, goggles, and lab coats; avoid inhalation (consult SDS for related compounds ).

- Spill Management : Neutralize with inert absorbents; avoid water to prevent dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.